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molecular formula C8H12N2 B183365 1-Azabicyclo[2.2.2]octane-3-carbonitrile CAS No. 51627-76-0

1-Azabicyclo[2.2.2]octane-3-carbonitrile

Cat. No. B183365
M. Wt: 136.19 g/mol
InChI Key: ICSMHHPNBLZOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227964B2

Procedure details

20.4 g (163 mmol) of 3-quinuclidinone and 41.4 g (212 mmol) of (4-toluenesulfonyl)methyl isocyanide are introduced into 435 ml of 1,2-dimethoxyethane and 16 ml of dry ethanol while cooling in ice. 45.7 g (407 mmol) of potassium tert-butoxide are slowly added in such a way that the temperature does not rise above 10° C. The mixture is then heated at 40° C. for 2.5 h. After cooling to RT, the resulting solid is filtered off. The filtrate is concentrated and chromatographed on neutral alumina (mobile phase: dichloromethane→ethyl acetate→ethyl acetate/methanol 50:1). 22.9 g (quant.) of the racemic product are obtained in slightly impure form.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
435 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
45.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[C:3](=O)[CH2:2]2.C1(C)C=CC(S([CH2:19][N+:20]#[C-])(=O)=O)=CC=1.COCCOC.CC(C)([O-])C.[K+]>C(O)C>[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([C:19]#[N:20])[CH2:2]2 |f:3.4|

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
N12CC(C(CC1)CC2)=O
Name
Quantity
41.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
435 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
45.7 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice
CUSTOM
Type
CUSTOM
Details
does not rise above 10° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the resulting solid is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on neutral alumina (mobile phase: dichloromethane→ethyl acetate→ethyl acetate/methanol 50:1)
CUSTOM
Type
CUSTOM
Details
22.9 g (quant.) of the racemic product are obtained in slightly impure form

Outcomes

Product
Name
Type
Smiles
N12CC(C(CC1)CC2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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